(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S/c24-18(17-14-19-23(20-17)16-4-2-1-3-5-16)22-10-8-21(9-11-22)15-6-12-27(25,26)13-7-15/h1-5,14-15H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNVSAILYQXQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

The compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone represents a novel class of piperazine derivatives integrated with a triazole moiety. Its unique structural features suggest potential biological activities that merit further investigation. This article aims to synthesize existing research findings regarding its biological activity, pharmacological implications, and potential therapeutic applications.

Chemical Structure and Properties

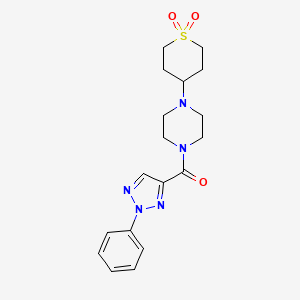

The chemical structure of the compound can be represented as follows:

Key Structural Features

- Piperazine Ring : Known for its diverse pharmacological activities.

- Thiopyran Moiety : Contributes to unique reactivity and potential interactions with biological targets.

- Triazole Ring : Often associated with antimicrobial and anticancer properties.

Biological Activity Overview

The biological activity of this compound can be inferred from its structural analogs. Compounds with similar frameworks have demonstrated various pharmacological effects including:

Predicted Activities

Using computer-aided drug design tools like PASS (Prediction of Activity Spectra for Substances), several potential activities can be predicted:

- Antimicrobial Activity : Triazole derivatives are often effective against bacterial and fungal pathogens.

- Anticancer Properties : Some piperazine derivatives have shown cytotoxic effects on cancer cell lines.

- CNS Activity : Piperazine compounds are frequently explored for their neuropharmacological effects.

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-(piperazin-1-yl)-2-methylphenyl)ethanone | Piperazine ring with methyl substitution | Antidepressant |

| 4-(4-fluorophenyl)piperazine | Fluorinated phenyl group | Anxiolytic |

| 2-(2-(triazolyl)phenyl)ethanone | Triazole attached to phenyl | Antimicrobial |

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with Enzymatic Targets : Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation : Possible interaction with neurotransmitter receptors, influencing CNS activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is crucial for assessing the therapeutic potential:

- Absorption and Distribution : The presence of polar groups may influence solubility and bioavailability.

- Metabolism : Likely involves cytochrome P450 enzymes, common in piperazine derivatives.

Toxicological Assessment

Preliminary assessments using predictive models suggest moderate toxicity profiles, necessitating further empirical studies.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing tetrahydrothiopyran structures exhibit significant antimicrobial properties. Similar derivatives have shown effectiveness against various pathogens, suggesting that this compound may also possess antimicrobial activity. The presence of the piperazine ring may enhance its interaction with bacterial ribosomes, potentially inhibiting protein synthesis and leading to bactericidal effects .

Pharmaceutical Development

The unique structural features of this compound position it as a promising candidate for drug development. Its ability to interact with specific biological targets could lead to the discovery of new therapeutic agents for treating infections or other diseases. The triazole moiety is particularly noteworthy due to its known bioactivity in various pharmaceutical applications .

Cancer Research

Preliminary studies on similar compounds have demonstrated anticancer activity against various cancer cell lines. The potential for this compound to inhibit cancer cell proliferation warrants further investigation into its mechanisms of action and efficacy against specific types of cancer .

Industrial Applications

The unique properties of this compound may also find applications beyond medicinal chemistry. Its structural characteristics could be leveraged in material science for developing new materials with specific properties or functionalities. The versatility of the piperazine and thiopyran components allows for modifications that could tailor the compound for various industrial uses .

Summary and Future Directions

- In vitro and in vivo studies to evaluate its biological activity and therapeutic potential.

- Mechanistic studies to elucidate the pathways through which it exerts its effects.

- Synthesis of derivatives to explore structure–activity relationships that could enhance its efficacy and selectivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural or functional similarities with the target molecule:

Pharmacological and Physicochemical Considerations

- Solubility : The sulfone group in the target compound likely confers higher solubility than the trifluoromethylphenyl group in Compound 21 or the dioxolane in ’s compound .

- Target Selectivity : The phenyl-triazole moiety may interact with aromatic residues in enzyme active sites (e.g., kinases or cytochrome P450), similar to triazole-based antifungals like fluconazole .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

A multi-step approach is typically employed, leveraging nucleophilic substitution and cyclization reactions. For example, ethanol or dimethylformamide (DMF) can serve as solvents under reflux conditions, with triethylamine as a base to neutralize byproducts. Evidence from analogous heterocyclic syntheses suggests that slow addition of reagents and temperature control (e.g., room temperature for 6 hours) improve yields by minimizing side reactions . Purification via column chromatography or recrystallization (e.g., using ethanol or DMF) is critical for isolating the pure product .

Q. How can the structural integrity of the compound be validated post-synthesis?

Combine spectroscopic and crystallographic methods:

- NMR (¹H, ¹³C, DEPT) to confirm proton environments and carbon frameworks.

- X-ray crystallography to resolve the 3D arrangement of the thiopyran, piperazine, and triazole moieties. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) have been used for structurally related compounds .

- FT-IR to verify functional groups like the sulfone (S=O stretching at ~1150–1300 cm⁻¹) and triazole C=N bonds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

Design a scaffold-hopping study:

- Syntize derivatives by modifying the thiopyran sulfone (e.g., replacing with tetrahydrothiopyran-4-yl) or triazole (e.g., substituting phenyl with halogenated aryl groups).

- Evaluate bioactivity against target enzymes (e.g., kinases, cytochrome P450) using in vitro assays (IC₅₀ determination) and correlate with steric/electronic properties from DFT calculations (e.g., HOMO-LUMO gaps) .

- Compare binding modes via molecular docking (e.g., AutoDock Vina) using crystal structures of related piperazine-triazole hybrids .

Q. What experimental designs are suitable for assessing environmental stability and degradation pathways?

Adopt a tiered approach:

- Laboratory studies : Hydrolysis (pH 7–9 buffers, 25–50°C), photolysis (UV light at 254 nm), and biodegradation (OECD 301D test). Monitor degradation via HPLC-MS/MS .

- Field studies : Use randomized block designs with split-split plots to account for variables like soil type and microbial activity. Collect time-series data on half-life (t₁/₂) and metabolite profiles .

- Computational modeling : Apply QSAR models (e.g., EPI Suite) to predict log Kow and persistence .

Q. How can contradictions in biological activity data be resolved?

Address discrepancies through:

- Dose-response refinement : Test a broader concentration range (e.g., 1 nM–100 µM) to rule out non-linear effects.

- Orthogonal assays : Confirm enzyme inhibition with both fluorescence-based and radiometric assays.

- Cofactor dependency studies : Evaluate if activity shifts in the presence of Mg²⁺ or ATP, as seen in kinase-targeting compounds .

- Meta-analysis : Compare results with structurally similar compounds (e.g., piperazine-linked triazoles) to identify trends .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment?

- HPLC-DAD/ELSD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA). Monitor at 220–280 nm for UV-active moieties .

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvents .

Q. How can computational methods enhance the study of this compound?

- Molecular dynamics (MD) simulations : Probe conformational flexibility of the piperazine-thiopyran linkage in aqueous and lipid bilayer environments (e.g., GROMACS) .

- ADMET prediction : Use SwissADME or ADMETlab to estimate permeability (e.g., Blood-Brain Barrier penetration) and toxicity (e.g., hERG inhibition) .

Data Interpretation Challenges

Q. How should researchers address low reproducibility in synthetic yields?

- Parameter optimization : Systematically vary reaction time, temperature, and solvent polarity (e.g., switch from ethanol to DMF for better solubility of intermediates) .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted hydrazine precursors) and adjust stoichiometry .

Q. What strategies mitigate crystallographic disorder in structural studies?

- Low-temperature data collection : Perform X-ray diffraction at 123 K to reduce thermal motion artifacts .

- Twinned crystal refinement : Apply software like SHELXL to model overlapping electron density regions .

Emerging Research Directions

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Explore coordination chemistry by reacting with transition metals (e.g., Cu²⁺, Zn²⁺). The triazole nitrogen and sulfone oxygen atoms are potential binding sites. Monitor complex formation via UV-vis titration and single-crystal XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.